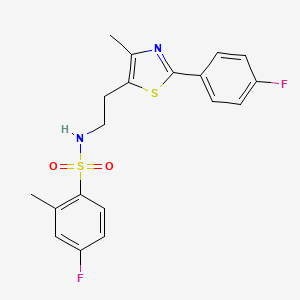

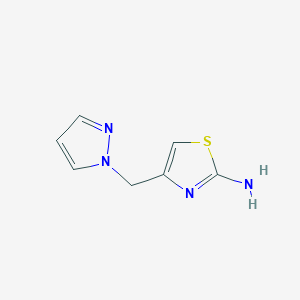

![molecular formula C13H24N2O2 B2595189 Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2167913-82-6](/img/structure/B2595189.png)

Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate, also known as TBAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBAB is a bicyclic compound that has a tertiary butyl group and an aminomethyl group attached to it.

Aplicaciones Científicas De Investigación

Synthesis of Carbocyclic Analogues

The compound has been identified as a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure validates the relative substitution of the cyclopentane ring, crucial for developing nucleoside analogues (Ober et al., 2004).

Development of Spirocyclopropanated Insecticides

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a related compound, has been transformed into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, showcasing the adaptability of this compound in synthesizing novel insecticidal agents (Brackmann et al., 2005).

Intermediate in Biologically Active Compounds Synthesis

It serves as an important intermediate in synthesizing biologically active compounds, exemplified by its role in producing omisertinib (AZD9291), a medication for treating certain types of cancer (Zhao et al., 2017).

Chemical Transformations and Protecting Group Strategies

Research includes its utility in regioselective deprotection and acylation processes, highlighting its relevance in complex organic synthesis scenarios (Pak & Hesse, 1998).

Mild and Efficient One-pot Curtius Rearrangement

The compound has been used in developing mild and efficient one-pot strategies for Curtius rearrangement, facilitating the synthesis of tert-butyl carbamate from carboxylic acids. This highlights its versatility in organic synthesis (Lebel & Leogane, 2005).

Mecanismo De Acción

Target of Action

Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate is a synthetic compound that has been found to inhibit rho-associated protein kinase . Rho-associated protein kinase plays a crucial role in various cellular functions, including cell motility, proliferation, and apoptosis .

Mode of Action

The exact mode of action of Tert-butyl N-[1-(aminomethyl)-2-bicyclo[22It is believed to interact with its target, the rho-associated protein kinase, and inhibit its activity . This inhibition can lead to changes in the cellular functions controlled by this kinase .

Biochemical Pathways

Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate affects the biochemical pathways regulated by rho-associated protein kinase . By inhibiting this kinase, it can potentially alter the downstream effects of these pathways, including cell motility, proliferation, and apoptosis .

Result of Action

The molecular and cellular effects of Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate’s action are likely to be related to its inhibition of rho-associated protein kinase . This could result in changes in cell motility, proliferation, and apoptosis .

Propiedades

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-9-4-5-13(10,7-9)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANYSJKDLOJYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CCC1(C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 139022382 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595112.png)

![2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2595117.png)

![8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2595122.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B2595124.png)

![6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2595125.png)

![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595126.png)

![methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxylate](/img/structure/B2595129.png)